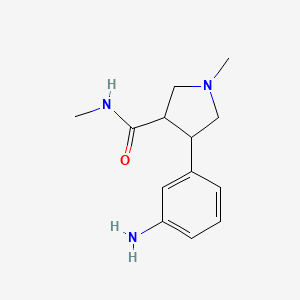
Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate is a complex organic compound that features a benzoate ester linked to an aminothiazole and chlorobenzyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Chlorbenzyl)oxy)benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes beinhalten:
Bildung des Aminothiazolrings: Dies kann durch Reaktion eines geeigneten Thioamids mit einem Halogenketon unter basischen Bedingungen erreicht werden.
Veresterung: Das Benzoesäurederivat kann mit Methanol und einem Säurekatalysator verestert werden.
Kupplungsreaktion: Das Aminothiazol und die veresterte Benzoesäure können mit einem Chlorbenzylhalogenid in Gegenwart einer Base gekoppelt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und umweltfreundlichen Chemieprinzipien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Aminothiazolring, eingehen.
Reduktion: Reduktionsreaktionen könnten die Nitrogruppe, falls vorhanden, oder andere reduzierbare funktionelle Gruppen angreifen.
Substitution: Die Chlorbenzylgruppe ist anfällig für nukleophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Substitution verschiedene funktionelle Gruppen in das Molekül einführen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Mögliche Verwendung als biochemische Sonde oder bei der Entwicklung neuer Medikamente.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. antimikrobielle oder krebshemmende Aktivität.
Industrie: Verwendet bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Chlorbenzyl)oxy)benzoat hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren, was zu einer therapeutischen Wirkung führt. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, die Störung zellulärer Prozesse oder die Modulation von Signalwegen gehören.
Wirkmechanismus
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Fluorbenzyl)oxy)benzoat
- Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Brombenzyl)oxy)benzoat
- Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Iodbenzyl)oxy)benzoat
Einzigartigkeit
Methyl-5-(2-Aminothiazol-4-yl)-2-((2-Chlorbenzyl)oxy)benzoat ist aufgrund der Gegenwart der Chlorbenzylgruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften vermitteln kann. Diese Einzigartigkeit könnte sich in seiner Reaktivität, Stabilität oder Wechselwirkung mit biologischen Zielstrukturen widerspiegeln.
Eigenschaften
Molekularformel |
C18H15ClN2O3S |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-17(22)13-8-11(15-10-25-18(20)21-15)6-7-16(13)24-9-12-4-2-3-5-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21) |
InChI-Schlüssel |
RJXRBEUJDIJIHM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


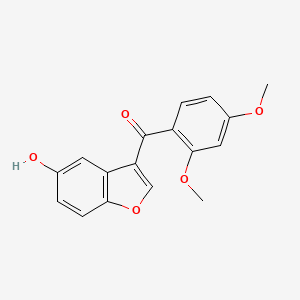
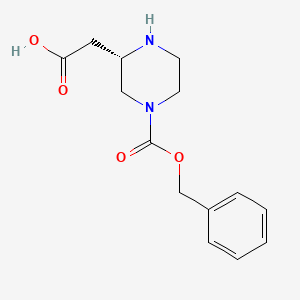

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
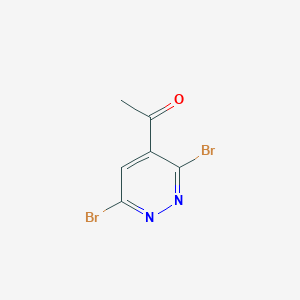
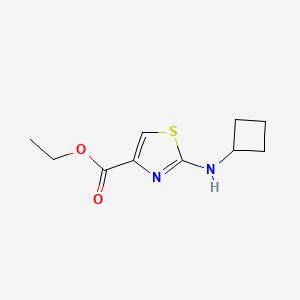
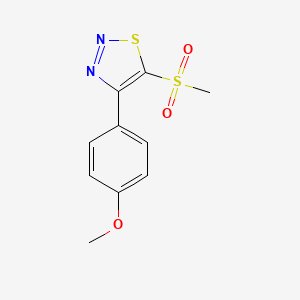
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
